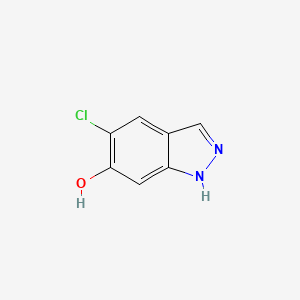

5-Chloro-1H-indazol-6-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClN2O |

|---|---|

Molecular Weight |

168.58 g/mol |

IUPAC Name |

5-chloro-1H-indazol-6-ol |

InChI |

InChI=1S/C7H5ClN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) |

InChI Key |

XPYRZGAZFOETTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 1h Indazol 6 Ol and Analogous Indazole Derivatives

Retrosynthetic Analysis of 5-Chloro-1H-indazol-6-OL

A direct, published synthetic route for this compound is not readily found in the current scientific literature. Therefore, a proposed retrosynthetic analysis is based on established indazole synthesis principles. The most logical disconnection involves the formation of the pyrazole (B372694) ring, a common strategy in indazole synthesis.

Figure 1: Proposed Retrosynthetic Pathway for this compound

This is a generalized representation and not a formal chemical structure diagram.

The primary retrosynthetic disconnection breaks the N1-N2 and the C7a-N1 bonds of the indazole ring. This leads back to a suitably substituted phenylhydrazine (B124118) precursor. However, a more versatile and common approach is to form the N-N bond from an ortho-substituted aniline (B41778) derivative. This strategy suggests a precursor like 2-amino-4-chloro-5-hydroxybenzaldehyde (Precursor A) or a corresponding ketone (Precursor B). Such a precursor could undergo diazotization followed by intramolecular cyclization to yield the target indazole.

This approach, where the substitution pattern is established on the benzene (B151609) ring prior to indazole formation, is analogous to the synthesis of related dihydroxy indazoles. For instance, the synthesis of 5,6-dihydroxy-1H-indazole has been achieved starting from 4,5-dimethoxy-2-nitrobenzaldehyde, which undergoes cyclization with hydrazine (B178648) followed by demethylation. researchgate.net This precedent supports the feasibility of constructing this compound from a pre-functionalized benzene ring.

Direct and Indirect Synthetic Approaches to the Indazole Nucleus

The construction of the indazole core is a well-explored area of heterocyclic chemistry, with numerous methods developed over the years. researchgate.netnih.gov These can be broadly categorized into cyclization reactions, catalyst-based methods, and green chemistry approaches.

Cyclization reactions are the cornerstone of indazole synthesis. These methods typically involve the formation of the pyrazole ring fused to a benzene core.

From Hydrazones: A prevalent method involves the cyclization of ortho-haloaryl N-tosylhydrazones. For example, o-haloaryl N-sulfonylhydrazones can undergo thermo-induced isomerization and subsequent Cu₂O-mediated cyclization to yield 1H-indazoles. mdpi.com

Cadogan Cyclization: This reaction involves the reductive cyclization of o-nitroarenes using trivalent phosphorus reagents. It is considered a robust method for preparing various aza-heterocycles, including indazoles, from appropriate nitro substrates. mdpi.com

[3+2] Annulation: These reactions construct the 1H-indazole skeleton through a [3+2] annulation approach using arynes and hydrazones. chemblink.comchemicalbook.com Depending on the reaction conditions, N-tosylhydrazones can yield 3-substituted indazoles, while N-aryl/alkylhydrazones can produce 1,3-disubstituted indazoles. chemblink.comchemicalbook.com The reaction of arynes with in-situ generated diazo compounds is also an effective route. chembuyersguide.com

Catalysis offers enhanced efficiency, selectivity, and milder reaction conditions for indazole synthesis. nih.gov

Transition Metal Catalysis: Palladium, rhodium, and copper are common catalysts. Palladium-catalyzed intramolecular amination of N-tosylhydrazones is an efficient method for creating 3-substituted indazoles. mdpi.com Rhodium(III)-catalyzed C-H activation and annulation of azobenzenes with compounds like α-keto aldehydes provides a route to 3-acylated-2H-indazoles. mdpi.com Copper-catalyzed methods are also widespread, often used in cyclization reactions of o-haloaryl hydrazones. mdpi.com

Acid/Base Catalysis: Acid catalysts, such as polyphosphoric acid (PPA), are used to promote the cyclization of precursors like 2,6-dihydroxyacetophenone hydrazones. mdpi.com Silica-supported polyphosphoric acid has been developed as a reusable and cost-effective catalyst for the condensation of substituted 2-hydroxybenzaldehydes or acetophenones with hydrazines. mdpi.com

Table 1: Comparison of Catalytic Methods for Indazole Synthesis

| Catalytic System | Precursors | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ / P(tBu)₃·HBF₄ | Pyrazoles and internal alkynes | Substituted 1H-indazoles | mdpi.com |

| Rh(III) / Cu(OAc)₂ | Azobenzenes and α-keto aldehydes | 3-Acylated-2H-indazoles | mdpi.com |

| Cu₂O | o-Haloaryl N-sulfonylhydrazones | Substituted 1H-indazoles | mdpi.com |

This table is based on data from the text and provides a summary of different catalytic approaches.

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener methods for indazole synthesis. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields. For example, the synthesis of tetrahydroindazoles from 2-acetylcyclohexanone (B32800) and hydrazines is enhanced by microwave assistance, representing a simple and green method. google.com

Visible-Light-Mediated Synthesis: Photocatalysis offers a metal-free and environmentally benign approach. A notable example is the direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light, which proceeds without metal catalysts or external hydrogen sources to produce 2H-indazoles in excellent yields. chemicalbook.comacs.org

Electrochemical Synthesis: Electrochemical methods provide a sustainable alternative to chemical oxidants. An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed to synthesize a variety of 1H-indazole derivatives. rsc.org

Regioselective Introduction of Chloro and Hydroxyl Substituents at Positions 5 and 6

The regioselective synthesis of this compound is challenging due to the need to control the placement of two different substituents on the benzene ring.

Direct functionalization of a pre-formed indazole ring often lacks the required regioselectivity. For instance, studies on the electrophilic aromatic substitution of 6-hydroxyindazole have shown that chlorination with N-chlorosuccinimide (NCS) occurs preferentially at the 7-position, not the desired 5-position. amazonaws.com This indicates that direct chlorination of 6-hydroxyindazole is not a viable pathway to the target molecule.

Similarly, while methods for the palladium-catalyzed hydroxylation of aryl halides exist and have been applied to convert 3-chloroindazole to 3-hydroxyindazole, applying this to a hypothetical 5,6-dichloro-1H-indazole would likely present challenges with selectivity. acs.org

Therefore, the most promising strategy is to construct the indazole ring from a benzene precursor where the chloro and hydroxyl (or a protected hydroxyl, such as a methoxy (B1213986) group) substituents are already in the correct positions. This approach is supported by syntheses of analogously substituted indazoles.

The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine begins with 2,6-dichlorobenzonitrile, which is first regioselectively brominated and then cyclized with hydrazine. researchgate.netchemrxiv.org

The synthesis of 5,6-dihydroxy-1H-indazole involves the cyclization of 3,4-dimethoxy-2-nitrobenzaldehyde (B3025289) followed by demethylation to reveal the hydroxyl groups. researchgate.net

These examples underscore the principle that for complex substitution patterns on the indazole ring, it is often more efficient to build the pattern on the starting benzene ring before the heterocyclic ring is formed.

Synthesis of Related Chlorinated Indazolols (e.g., 5-chloro-1H-indazol-3-ol)

The synthesis of isomers and related analogs provides valuable insight into the chemistry of chlorinated indazolols. A well-documented example is the synthesis of 5-chloro-1H-indazol-3-ol.

This compound can be prepared from 5-chloro-2-hydrazinylbenzoic acid. The synthesis involves heating the starting material with concentrated hydrochloric acid in water. The acidic conditions promote an intramolecular cyclization. After the reaction, the mixture is concentrated and the pH is adjusted to 7.0 with sodium carbonate, causing the product, 5-chloro-1H-indazol-3-ol, to precipitate. chemicalbook.com This method provides the target compound in a reported 60% yield. chemicalbook.com

Table 2: Synthesis of 5-chloro-1H-indazol-3-ol

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|

This table summarizes the synthesis of a related chlorinated indazolol based on available literature data.

Synthesis of N-Substituted and O-Substituted Derivatives of this compound

The functionalization of the this compound scaffold through substitution at the nitrogen and oxygen atoms is a critical strategy for modulating its physicochemical and biological properties. The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted, often leading to a mixture of regioisomers. The phenolic hydroxyl group at the C6 position provides a further site for modification.

The synthesis of N-substituted and O-substituted derivatives typically involves the reaction of the parent indazole with various electrophiles under basic conditions. The regioselectivity of these reactions is influenced by several factors, including the steric and electronic nature of the substituents on the indazole ring, the choice of base and solvent, and the specific alkylating or arylating agent used. thieme-connect.ded-nb.info

N-Substituted Derivatives

The N-alkylation of the indazole core is a common synthetic transformation. Due to the presence of two tautomeric forms (1H and 2H), direct alkylation can yield a mixture of N1 and N2 substituted products. connectjournals.com The N1-substituted isomers are generally considered more thermodynamically stable, while the N2-isomers are often the kinetically favored products. d-nb.infoconnectjournals.com

Research into the N-alkylation of the broader 1H-indazole scaffold has revealed that reaction conditions can be optimized to favor one regioisomer over the other. For instance, the use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 regioselectivity for a variety of substituted indazoles. d-nb.info Conversely, other conditions might produce significant amounts of both isomers. For example, the alkylation of 6-fluoro-1H-indazole with 4-methoxybenzyl chloride in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) resulted in a near-equal mixture of the N1 and N2 products. dergipark.org.tr

A one-pot method involving diazotization, intramolecular cyclization, and subsequent N-alkylation has been developed for synthesizing N-alkylated indazoles from 2-methylanilines. primescholars.com This approach has been successfully applied to chloro-substituted anilines to produce compounds like ethyl 2-(5-chloro-1H-indazol-1-yl)acetate in high yield. primescholars.com

Detailed research findings on the N-alkylation of analogous indazole derivatives are presented in the table below.

Table 1: Synthesis of N-Substituted Indazole Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 5-Chloro-4-methyl-2-nitroaniline | 1. SnCl₂·2H₂O, EtOH, reflux 2. NaNO₂, 2N HCl, 0-5°C 3. Ethyl chloroacetate, NaOAc, EtOH/H₂O | Ethyl 2-(5-chloro-1H-indazol-1-yl)acetate | 94% | primescholars.com |

| 6-Fluoro-1H-indazole | 4-Methoxybenzyl chloride, K₂CO₃, DMF, rt, overnight | 6-Fluoro-1-(4-methoxybenzyl)-1H-indazole and 6-Fluoro-2-(4-methoxybenzyl)-2H-indazole | 25.8% (N1), 25.4% (N2) | dergipark.org.tr |

| 5-Cyanoindazole | Alkyl chlorides, K₂CO₃, (Bmim)BF₄, Ethyl acetate, 60°C, 3h | 1-Alkyl-5-cyano-1H-indazoles and 2-Alkyl-5-cyano-2H-indazoles | Not specified | researchgate.net |

| 3-Carboxymethyl-1H-indazole | Ethyl bromide, NaH, THF | 1-Ethyl-3-carboxymethyl-1H-indazole | >99% N1 regioselectivity | d-nb.info |

O-Substituted Derivatives

The hydroxyl group at the C6-position of this compound behaves as a typical phenol, allowing for the synthesis of O-substituted derivatives, primarily ethers. The standard method for this transformation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a suitable base to form a phenoxide ion, followed by nucleophilic substitution with an alkyl or aryl halide.

While specific examples detailing the O-alkylation of this compound are not extensively documented in the provided context, the synthesis of analogous compounds such as 1-methyl-3-substituted-amino-6-hydroxyindazoles has been reported. sci-hub.se Subsequent reactions on this scaffold, such as the formation of a biaryl ether by reacting with 4-chloro-6,7-dimethoxyquinoline (B44214) under basic conditions, demonstrate the feasibility of O-arylation. sci-hub.se The alkylation of closely related indazol-6-ol has been shown to produce N-alkylated indazol-6-ol derivatives, indicating the competing reactivity of the N-H and O-H groups. connectjournals.com Careful selection of protecting groups and reaction conditions is often necessary to achieve selective O-substitution over N-substitution.

Detailed research findings on the synthesis of O-substituted derivatives of analogous indazoles are presented in the table below.

Table 2: Synthesis of O-Substituted Indazole Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoro-4-hydroxybenzonitrile | 1. Methylhydrazine 2. 4-Chloro-6,7-dimethoxyquinoline, basic conditions | Biaryl ether intermediate (O-arylation product) | Not specified | sci-hub.se |

| 1H-Indazol-6-ol | Methyl iodide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 6-Methoxy-1H-indazole (and N-methylated byproducts) | Conditions dependent | General Knowledge |

| 1H-Indazol-5-ol | Triethyl orthoformate, p-TsOH·H₂O, 80°C | 1-Methyl-1H-indazol-5-ol | 45.2% | connectjournals.com |

Chemical Transformations and Reactivity Profiling of 5 Chloro 1h Indazol 6 Ol Derivatives

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indazole Ring

The indazole ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is influenced by the existing substituents on the ring. chemicalbook.comlumenlearning.comunizin.org In the case of 5-Chloro-1H-indazol-6-ol, the chloro and hydroxyl groups play a crucial role in directing incoming electrophiles.

The hydroxyl group at the 6-position is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. unizin.orglibretexts.org Conversely, the chlorine atom at the 5-position is a deactivating, yet ortho-, para-directing group. libretexts.orgyoutube.com The deactivating nature of halogens in EAS is due to their inductive electron-withdrawing effect, while their ortho-, para-directing influence stems from the ability of their lone pairs to participate in resonance stabilization of the intermediate carbocation. libretexts.orgyoutube.com

Given the opposing electronic effects of these substituents, the precise location of electrophilic attack on the this compound ring can be complex and may depend on the specific reaction conditions and the nature of the electrophile. Generally, the powerful activating effect of the hydroxyl group would be expected to dominate, directing electrophiles primarily to the positions ortho and para to it.

Nucleophilic aromatic substitution (SNAr) reactions on the indazole ring are less common than electrophilic substitutions and typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. youtube.comlibretexts.orglibretexts.org The chlorine atom at the 5-position could potentially be displaced by a strong nucleophile, particularly if the reaction proceeds via an addition-elimination mechanism. libretexts.orgnih.govyoutube.com The success of such a reaction would be influenced by the ability of the indazole ring and its other substituents to stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com

Reactions Involving the Halogen (Chlorine) Moiety

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are commonly employed to functionalize aryl chlorides. For instance, a Suzuki coupling could potentially be used to introduce a new aryl or alkyl group at the 5-position, while a Buchwald-Hartwig amination could install a nitrogen-based substituent. The feasibility and efficiency of these reactions would depend on the choice of catalyst, ligand, base, and reaction conditions.

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 6-position of this compound offers a versatile handle for further functionalization through reactions such as etherification and esterification.

Etherification: The formation of an ether linkage can be achieved by reacting the hydroxyl group with an appropriate electrophile, such as an alkyl halide or a tosylate, in the presence of a base. The basic conditions deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that can then react with the electrophile. This reaction would yield 6-alkoxy-5-chloro-1H-indazole derivatives. nih.gov

Esterification: The hydroxyl group can also be converted to an ester. This can be accomplished through reaction with a carboxylic acid or its derivative, such as an acid chloride or an anhydride. mdpi.comresearchgate.net For example, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would lead to the formation of the corresponding 6-acyloxy-5-chloro-1H-indazole.

These reactions not only modify the properties of the parent molecule but also provide a means to introduce a wide variety of functional groups, which can be useful for modulating its biological activity or for further synthetic transformations.

Heterocyclic Transformations and Ring System Modifications

The indazole ring system itself can participate in various transformations, leading to the formation of new heterocyclic structures. These reactions can involve ring-opening, ring-closing, or rearrangement processes. For instance, under certain conditions, the pyrazole (B372694) portion of the indazole ring can be cleaved and subsequently recyclized to form different heterocyclic systems. beilstein-journals.org

The specific substituents on the indazole ring can influence the course of these transformations. While detailed studies on the heterocyclic transformations of this compound are not extensively documented, the general reactivity patterns of indazoles suggest that it could be a substrate for such reactions. For example, reactions involving the N-N bond of the pyrazole ring or cycloaddition reactions could potentially lead to the formation of novel fused or spirocyclic compounds.

Tautomeric Equilibria and Their Influence on Reactivity

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring. beilstein-journals.org The relative stability of these tautomers can be influenced by the nature and position of substituents, as well as the solvent. beilstein-journals.org

For this compound, the presence of the hydroxyl group at the 6-position could potentially influence the tautomeric equilibrium. The preferred tautomeric form will, in turn, affect the molecule's reactivity. For example, the nucleophilicity of the nitrogen atoms and the electronic properties of the ring system can differ between the 1H- and 2H-tautomers, leading to different outcomes in reactions such as N-alkylation or electrophilic substitution. Computational studies on similar systems have been used to predict the most stable tautomer. beilstein-journals.org

Structure Activity Relationship Sar and Structural Biology Considerations for Indazole Derivatives Featuring 5 Chloro 1h Indazol 6 Ol Core

Positional Effects of Halogen and Hydroxyl Groups on Biological Activity

The placement of halogen and hydroxyl groups on the indazole ring significantly influences the biological activity of the resulting derivatives. The presence of these substituents can alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with biological targets. acs.org

For instance, in a series of indazole arylsulfonamides designed as CCR4 antagonists, it was found that methoxy (B1213986) or hydroxyl groups were the more potent substituents at the C4 position of the indazole ring. acs.org This suggests that a hydrogen bond donor or acceptor at this position is beneficial for activity. Furthermore, studies on other indazole derivatives have highlighted the importance of halogen substitution. For example, in a series of VEGFR-2 inhibitors, the presence of a halogen at certain positions led to a decrease in potency compared to a methoxy derivative, indicating that the electronic nature and size of the substituent are critical factors. rsc.org Conversely, in other series, halogen substitution has been shown to enhance activity. For example, fluoro-substitution at the 6-position of 1H-indazol-3-amine derivatives resulted in improved enzymatic activity and cellular potency against FGFR1 and FGFR2. rsc.org

Table 1: Effect of Halogen and Hydroxyl Positional Isomers on Biological Activity

| Compound/Series | Target | Key Findings |

| Indazole Arylsulfonamides | CCR4 | Methoxy or hydroxyl groups at C4 are more potent. acs.org |

| Indazole-pyrimidine derivatives | VEGFR-2 | Hydrophobic groups like halogens decrease potency compared to methoxy derivatives. rsc.org |

| 1H-Indazol-3-amine derivatives | FGFR1/FGFR2 | Fluorine substitution at the 6-position improves enzymatic activity. rsc.org |

| 8-Hydroxyquinoline Ru(II) complexes | Anticancer | The 5,7-dihalogen substitution pattern had a minor impact on cytotoxicity. acs.org |

Impact of Substitution Patterns on Molecular Recognition and Target Binding

Structure-activity relationship studies on various indazole derivatives have consistently shown that the nature and position of substituents are critical for potent biological activity. For example, in a series of indazole-based inhibitors of phosphoinositide-dependent kinase-1 (PDK1), the specific substitution pattern was key to achieving high potency. mdpi.com Similarly, for indazole derivatives targeting epidermal growth factor receptor (EGFR), systematic optimization of substituents was necessary to achieve the desired inhibitory activity. mdpi.com

The binding of indazole derivatives to their targets often involves a network of interactions, including hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds. The chlorine atom at the 5-position of the core scaffold can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. The hydroxyl group at the 6-position is a prime candidate for forming hydrogen bonds with amino acid residues in the active site of a target protein.

In the context of kinase inhibition, a common application for indazole derivatives, the indazole core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the indazole ring then project into different pockets of the ATP-binding site, and their nature determines the selectivity and potency of the inhibitor. For example, in a study of c-MET inhibitors, substitutions at the 3- and 5-positions of the indazole ring were found to be optimal for improving binding affinity. nih.gov

Exploration of Bioisosteric Replacements within the 5-Chloro-1H-indazol-6-OL Scaffold

Bioisosteric replacement is a powerful strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves replacing a functional group with another group that has similar physical or chemical properties. cambridgemedchemconsulting.com

Within the this compound scaffold, several bioisosteric replacements could be explored. For example, the chlorine atom at the 5-position could be replaced with other halogens (F, Br, I) or with a trifluoromethyl group (CF3) to modulate lipophilicity and electronic effects. acs.org The hydroxyl group at the 6-position could be replaced by an amino group (NH2), a thiol group (SH), or a small amide, which can also act as hydrogen bond donors and acceptors. u-tokyo.ac.jp

The indazole ring itself can be considered a bioisostere of other bicyclic aromatic systems, such as benzimidazole (B57391) or indole. researchgate.netgoogle.com In some cases, replacing an indazole with one of these related heterocycles can lead to improved properties. For instance, a patent describes the use of indazole as a bioisosteric replacement for a catechol moiety in therapeutically active compounds, suggesting that the 6-hydroxyindazole portion of the core molecule could mimic the functionality of a catechol. google.com

Furthermore, the entire substituted benzene (B151609) ring of the indazole could be replaced with a different heterocyclic ring to create novel scaffolds with potentially different biological activities. For example, azaindazoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom, have been investigated as inhibitors of various biological targets. acs.org

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Position | Potential Bioisosteres | Rationale |

| Chloro (Cl) | 5 | F, Br, I, CF3, CN | Modulate electronics, lipophilicity, and potential for halogen bonding. acs.org |

| Hydroxyl (OH) | 6 | NH2, SH, NHCOR | Alter hydrogen bonding capacity and acidity. u-tokyo.ac.jp |

| Indazole Core | - | Benzimidazole, Indole, Azaindazole | Explore different hinge-binding motifs and overall molecular shape. researchgate.netacs.org |

Conformational Analysis and Stereochemical Considerations Relevant to Activity

The three-dimensional conformation of a molecule is critical for its biological activity. For flexible molecules, the ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is essential for high-affinity binding.

While the indazole ring itself is largely planar, substituents on the ring can introduce conformational flexibility. For example, if a substituent at the N1 position contains a chiral center, the different stereoisomers can exhibit significantly different biological activities. This is because one enantiomer may fit optimally into the binding pocket, while the other may not or may even cause steric clashes.

A study on indazole derivatives as allosteric CCR4 antagonists highlighted the importance of the N1-substituent. acs.org Specifically, N1 meta-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl]– group were found to be the most potent. The stereochemistry of the α-amino group would likely play a crucial role in the activity of these compounds.

Crystallographic analysis of indazole derivatives bound to their target proteins can provide valuable insights into the bioactive conformation. For instance, the X-ray crystal structure of indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) bound to human serum albumin revealed the specific interactions and conformation of the indazole ligands within the binding site. acs.org Such structural information is invaluable for guiding the design of new analogs with improved properties.

In the absence of crystal structures, computational methods such as molecular modeling and conformational analysis can be used to predict the likely binding modes and conformations of indazole derivatives. These studies can help to rationalize observed SAR and guide the synthesis of new compounds with a higher probability of being active.

Pharmacological Targets and Mechanistic Studies of Indazole Compounds with Relevance to 5 Chloro 1h Indazol 6 Ol

Enzyme Inhibition Studies

Indazole derivatives have been extensively investigated as inhibitors of several key enzyme families, demonstrating significant potential in therapeutic applications.

Kinases:

The indazole core is a well-established pharmacophore for the development of kinase inhibitors. nih.gov Numerous indazole derivatives have been synthesized and shown to inhibit specific tyrosine and serine/threonine kinases, which are often dysregulated in diseases like cancer. nih.govrsc.org For instance, indazole-based compounds have been developed as inhibitors of:

Vascular Endothelial Growth Factor Receptor (VEGFR): These inhibitors can disrupt tumor angiogenesis and proliferation. rsc.org Computational studies have explored indazole scaffolds as potent VEGFR-2 inhibitors. biotech-asia.org Some indazole-pyrimidine hybrids have shown enhanced activity compared to the approved drug pazopanib. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFRs is linked to various cancers. rsc.org 1H-indazole-based derivatives have been identified as inhibitors of FGFR1-3. mdpi.com Dual inhibitors targeting both FGFR1 and histone deacetylases (HDACs) have also been designed. researchgate.net

Glycogen (B147801) Synthase Kinase-3 (GSK-3): 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives have been reported as GSK-3 inhibitors. rsc.org

Rho Kinase (ROCK): N-substituted prolinamido indazoles have been identified as potent ROCK inhibitors, with some showing vasorelaxant activity. mdpi.com

Other Kinases: Indazole derivatives have also shown inhibitory activity against Apoptosis signal-regulated kinase 1 (ASK1), Janus kinase (JAK), and others. rsc.orgnih.govgoogle.com

Interactive Data Table: Indazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Potency (IC50/EC50) | Reference |

| Indazole-pyrimidine hybrids | VEGFR-2 | 34.5 nM (for sulfonamide derivative) | nih.gov |

| 1H-indazole derivatives | FGFR1, FGFR2, FGFR3 | 2.0 µM, 0.8 µM, 4.5 µM | mdpi.com |

| N-substituted prolinamido indazoles | ROCK I | 0.17 µM (for compound 4b) | mdpi.com |

| Indazole derivatives | ASK1 | Strong inhibitory effect (compound 33c) | nih.gov |

| 5-substituted indazoles | GSK-3, ROCK, JAK, etc. | Not specified | google.com |

Monoamine Oxidases (MAOs):

Indazole derivatives have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. researchgate.netnih.gov This makes them promising candidates for the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.netnih.gov

Substitutions at the C5 position of the indazole ring have yielded particularly potent MAO-B inhibitors with IC50 values in the nanomolar range. researchgate.net

Indazole- and indole-5-carboxamides have been identified as highly potent, selective, competitive, and reversible MAO-B inhibitors, with some derivatives exhibiting subnanomolar potency. nih.govacs.orgtandfonline.com

Pyrimido[1,2-b]indazole derivatives also selectively inhibit human MAO-B in a reversible and competitive manner. nih.gov

Interactive Data Table: Indazole Derivatives as MAO-B Inhibitors

| Compound Class | Potency (IC50) | Selectivity vs MAO-A | Reference |

| C5-substituted indazoles | 0.0025–0.024 µM | Submicromolar for one derivative | researchgate.net |

| Indazole-5-carboxamides | 0.227 nM - 1.59 nM | >5700 to >25000-fold | nih.govacs.org |

| Pyrimido[1,2-b]indazoles | Not specified | Selective for MAO-B | nih.gov |

Histone Deacetylases (HDACs):

HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a valid strategy for cancer therapy. researchgate.netrsc.org

Novel indazole derivatives have been designed as potent HDAC inhibitors, with some compounds showing excellent inhibitory activities against HDAC1, HDAC2, and HDAC8. nih.gov

N-hydroxypropenamides bearing indazole moieties have demonstrated potent HDAC inhibition and cytotoxicity against cancer cells, with some showing selectivity for HDAC6. rsc.org

Indazole-based HDAC6 inhibitors have been synthesized and have shown the ability to reverse α-tubulin deacetylation. nih.gov

Hybrid molecules combining pharmacophores for HDAC and FGFR1 inhibition have also been developed. researchgate.net

Interactive Data Table: Indazole Derivatives as HDAC Inhibitors

| Compound Class | Target HDAC(s) | Potency (IC50) | Reference |

| Indazole and pyrazolo[3,4-b] pyridine (B92270) derivatives | HDAC1, HDAC2, HDAC8 | 2.7 nM, 4.2 nM, 3.6 nM (for compound 15k) | nih.gov |

| N-hydroxypropenamides with indazole moieties | HDACs (general), HDAC6 | 0.126 to 3.750 μM (cytotoxicity) | rsc.org |

| Indazole-based hydroxamic acids | HDAC6 | 9.0 nM and 9.1 nM | nih.gov |

| Dual FGFR1/HDAC inhibitors | HDAC6 | 34 nM | researchgate.net |

Receptor Agonism/Antagonism Studies

Indazole derivatives also exhibit affinity for various receptors, acting as either agonists or antagonists, which contributes to their pharmacological profiles.

G-Protein Coupled Receptors (GPCRs):

The indazole scaffold has been utilized to develop ligands for several GPCRs.

Serotonin (5-HT) Receptors: 1-((S)-2-aminopropyl)-1H-indazol-6-ol has been identified as a potent 5-HT2 receptor agonist. nih.gov Conversely, certain 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives have been identified as selective 5-HT4 receptor antagonists. researchgate.net

Cannabinoid (CB) Receptors: Synthetic cannabinoid receptor agonists with an indazole-3-carboxamide structure, such as AMB-FUBINACA and AB-CHMINACA, have been synthesized and shown to be potent agonists at both CB1 and CB2 receptors. frontiersin.org

Chemokine Receptors: Indazole arylsulfonamides have been developed as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). acs.org

Angiotensin II Receptors: Indazole derivatives have been identified that act as dual angiotensin II type 1 (AT1) receptor antagonists and partial peroxisome proliferator-activated receptor-γ (PPARγ) agonists. nih.gov

Estrogen Receptors (ERs):

Indazole-based compounds have been investigated as modulators of estrogen receptors, which are key targets in breast cancer therapy and other hormone-related conditions. frontiersin.orgnih.gov

Thio indazole compounds have been designed to interact with key residues in the ERα ligand-binding domain. frontiersin.org

Thieno[2,3-e]indazole derivatives have been discovered as novel oral selective estrogen receptor degraders (SERDs), showing promise in overcoming resistance to current endocrine therapies. researchgate.netnih.gov

Substituted 4-(indazol-3-yl)phenols have been developed as pathway-selective estrogen receptor ligands. acs.org

Identification of Molecular Binding Sites and Interaction Modes

Understanding how indazole derivatives bind to their molecular targets is crucial for rational drug design and optimization. Molecular docking and X-ray crystallography studies have provided valuable insights into these interactions.

Kinase Binding: Docking studies of indazole derivatives with VEGFR2 kinase have suggested that interactions are driven by hydrophobic groups and hydrogen bonding. nih.gov For Rho kinase, key hydrogen-bond interactions between the indazole ring and specific amino acid residues like Met156 and Ala215 in the active site have been predicted. mdpi.com

HDAC Inhibition: The potent inhibitory activity of some indazole-based HDAC inhibitors is attributed to van der Waals and electrostatic interactions within the catalytic pocket. nih.gov The hydroxamic acid moiety in certain inhibitors is crucial for binding to the Zn2+ ion in the active site of HDAC enzymes. nih.gov

MAO-B Inhibition: Computational docking studies have provided a rationale for the high potency of indazole-carboxamide inhibitors, elucidating their interaction with the enzyme's binding site. acs.org

Receptor Interaction: Molecular docking of indazole derivatives with the breast cancer aromatase enzyme has shown interactions with active site residues such as Arg115 and Met374. derpharmachemica.com For CCR4 antagonists, X-ray diffraction studies suggest an important intramolecular interaction in the active conformation. acs.org

Cellular Pathway Modulation by Indazole Derivatives

By interacting with their specific molecular targets, indazole compounds can modulate various cellular signaling pathways, leading to their observed biological effects.

Apoptosis and Cell Cycle: Indazole-based HDAC inhibitors can up-regulate the levels of acetylated α-tubulin and histone H3, leading to cell cycle arrest in the G2/M phase and promoting apoptosis in cancer cells. nih.gov Some indazole derivatives enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells by inhibiting the MKK7-TIPRL interaction, which subsequently activates the JNK signaling pathway. nih.gov

MAPK Signaling Pathway: Apoptosis signal-regulated kinase 1 (ASK1) is a member of the MAPK signaling pathway, and indazole-based inhibitors of ASK1 can inhibit the ASK1-p38/JNK signaling pathway. nih.gov

Wnt Signaling Pathway: Indazole compounds have been disclosed as inhibitors of the Wnt signaling pathway, which is often activated in various diseases, including cancer. wipo.int

Hippo Pathway: Novel indazole compounds have been developed as inhibitors of TEAD, a transcription factor that functions in response to the Hippo tumor suppressor pathway, which is often deregulated in cancer. nih.gov

NF-κB-mediated Inflammation: Pathway-selective estrogen receptor ligands based on the 4-(indazol-3-yl)phenol scaffold can inhibit NF-κB-mediated inflammatory gene expression. acs.org

Computational and Theoretical Chemistry Approaches in 5 Chloro 1h Indazol 6 Ol Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for understanding how a ligand like 5-Chloro-1H-indazol-6-OL might interact with its biological target.

In studies involving indazole derivatives, molecular docking has been instrumental in elucidating their binding modes within the active sites of various enzymes. For instance, research on indazole scaffolds as tyrosine kinase inhibitors has utilized molecular docking to predict binding affinities and interactions with VEGFR-2 enzymes. biotech-asia.org These simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's inhibitory activity. biotech-asia.orgworldscientific.comworldscientific.com For example, in a study of indazole derivatives, docking simulations showed the formation of hydrogen bonds with specific amino acid residues like Glu828 and Ile856. biotech-asia.org

The insights gained from these simulations on related indazole compounds can be extrapolated to hypothesize the binding mechanism of this compound with its potential protein targets. The chloro and hydroxyl groups on the indazole ring are expected to play significant roles in forming specific interactions within a protein's binding pocket. The indazole ligands are important for binding site recognition through hydrophobic interactions. nih.gov

| Compound Type | Target Protein | Key Interacting Residues | Observed Binding Energy (kcal/mol) |

|---|---|---|---|

| Indazole Scaffolds | VEGFR-2 (4AGD) | Glu828, Ile856, Lys826, Arg833 | -6.99 |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | Anticancer Target Proteins | Not specified | Not specified |

| 1-trityl-5-azaindazole derivatives | MDM2 receptor bind p53 | GLN72, HIS73 | -3.592025e+02 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural features necessary for their biological activity, for example, as HIF-1α inhibitors. nih.govtandfonline.com These studies generate contour maps that indicate where steric and electrostatic modifications on the indazole scaffold could enhance or diminish activity. nih.gov For instance, a QSAR study on indazole estrogens highlighted that substitutions at the 3rd position of the indazole nucleus are crucial for selectivity towards the β-estrogenic receptor. eurekaselect.com

By applying QSAR modeling to a series of this compound analogues, researchers can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their activity. This information is invaluable for designing new derivatives with improved potency and selectivity. The development of statistically significant and predictive QSAR models can accelerate the discovery of novel therapeutic agents based on the this compound scaffold. distantreader.org

| QSAR Model Type | Target Activity | Key Molecular Descriptors | Statistical Significance (r²) |

|---|---|---|---|

| 3D-QSAR (Gaussian-based) | HIF-1α inhibitory activity | Steric and Electrostatic Fields | 0.8885 |

| 3D-QSAR (Field-based) | HIF-1α inhibitory activity | Steric and Electrostatic Fields | 0.8832 |

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule like this compound.

DFT studies on related heterocyclic compounds, such as benzimidazole (B57391) derivatives, have been used to optimize molecular structures and to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.govresearchgate.net For a benzimidazole derivative, the calculated HOMO-LUMO energy gap was found to be 4.9266 eV. nih.govresearchgate.net

For this compound, DFT calculations can be employed to:

Determine the most stable conformation of the molecule.

Predict its reactivity through analysis of the molecular electrostatic potential (MEP) map, which identifies nucleophilic and electrophilic sites.

Simulate its vibrational spectra (IR and Raman) to aid in experimental characterization.

Investigate the mechanism of its chemical reactions. acs.org

A study on the reaction of NH-indazoles with formaldehyde utilized DFT calculations at the B3LYP/6-311++G(d,p) level to provide a theoretical basis for the experimental observations. acs.org

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex, complementing the static picture provided by molecular docking.

In the context of indazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the dynamic nature of the interactions. worldscientific.comworldscientific.com For example, MD simulations of a potent indazole derivative bound to its target protein demonstrated consistent and robust binding within the active site. worldscientific.com These simulations can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic model of the biological system.

For this compound, MD simulations can be used to:

Validate the binding modes predicted by molecular docking.

Analyze the stability of the ligand in the binding pocket over time.

Calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity.

Identify key residues that are critical for maintaining the stability of the complex.

In Silico Screening and Virtual Library Design for Novel this compound Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach allows for the rapid and cost-effective screening of vast chemical spaces.

Starting with the this compound scaffold, virtual libraries of novel analogues can be designed by introducing various substituents at different positions of the indazole ring. These virtual libraries can then be screened against a specific protein target using molecular docking and other computational methods. This process helps in prioritizing a smaller, more manageable set of compounds for chemical synthesis and biological evaluation.

Pharmacophore modeling, a method that defines the essential 3D features of a ligand required for binding, can be used in conjunction with virtual screening. researchgate.net For example, a ligand-based pharmacophore model was developed for asymmetrical hexahydro-2H-indazole analogs of curcumin to discover novel inhibitors of Estrogen Receptor Alpha (ERα). researchgate.net Similarly, computational design of new indazole-based molecules has been guided by the pharmacophore characteristics of known inhibitors. biotech-asia.org This integrated in silico approach streamlines the drug discovery process and enhances the probability of identifying potent and selective drug candidates. researchgate.netnih.govresearchgate.netsemanticscholar.org

Future Research Directions and Translational Perspectives for 5 Chloro 1h Indazol 6 Ol Based Compounds

Rational Design and Optimization Strategies for Enhanced Specificity and Potency

The future development of 5-Chloro-1H-indazol-6-OL based compounds will heavily rely on rational design and optimization strategies to enhance their specificity and potency. Structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models are crucial tools in this endeavor. mdpi.com These computational approaches guide the modification of the indazole core to improve interactions with target proteins.

A key strategy involves the strategic substitution at various positions of the indazole ring. For instance, modifying the structure with different side chains and altering their lengths can generate a vast number of derivatives with diverse therapeutic properties. nih.gov The addition of functional groups capable of forming strong and specific interactions, such as hydrogen bonds or π-stacking with active site residues of a target protein, is a common approach to increase potency and selectivity. samipubco.comacs.org

For example, in the optimization of indazole-based inhibitors for Unc-51-Like Kinase 1 (ULK-1), the addition of an amino group at the 3-position of the indazole and substitution with an aromatic system were key modifications that significantly increased inhibitory activity. acs.orgucm.es Docking models help visualize these potential interactions and guide the synthesis of more effective compounds. acs.orgucm.es Similarly, for glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, modulation of physicochemical properties like lipophilicity and basicity has been employed to mitigate off-target effects, such as activity at the hERG ion channel. nih.gov

Exploration of Novel Biological Targets for Indazole Scaffolds

The versatility of the indazole scaffold allows for its application against a wide array of biological targets, and future research will continue to explore new therapeutic opportunities. mdpi.comacs.orgucm.esnih.govrsc.orgbenthamdirect.comresearchgate.netfigshare.com Indazole derivatives have already shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. rsc.org

Some of the key kinase targets for which indazole derivatives have been developed include:

Tyrosine Kinases : Such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). rsc.org

Serine/Threonine Kinases : Including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Glycogen Synthase Kinase-3 (GSK-3). nih.govrsc.org

Other Kinases : Such as Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Unc-51-like kinase 1 (ULK-1). ucm.esrsc.org

Beyond kinases, the indazole scaffold is being investigated for its potential to modulate other important biological targets. For instance, some derivatives have been identified as 5-HT2 receptor agonists with potential applications in treating ocular hypertension. nih.gov The exploration of indazole-based compounds as allosteric modulators of receptors, such as CC-chemokine receptor 4 (CCR4), represents another promising avenue. acs.org Furthermore, the potential of indazole derivatives to target membrane transporters, which are often considered "undruggable," is an exciting area of research that could lead to novel treatments for conditions like multidrug resistance in cancer. samipubco.com

Integration of Multi-Omics Data for Comprehensive Biological Profiling

A comprehensive understanding of the biological effects of this compound based compounds requires the integration of multiple layers of "omics" data. Multi-omics data integration combines datasets from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the molecular changes induced by a compound. frontiersin.orgmdpi.com This approach is becoming increasingly important in drug discovery for understanding complex biological systems and identifying potential biomarkers. frontiersin.orgmixomics.org

By analyzing how a compound affects gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) simultaneously, researchers can gain deeper insights into its mechanism of action, identify potential off-target effects, and discover biomarkers that could predict patient response. mixomics.orgresearchgate.net For example, integrating microbiome and transcriptome data can reveal associations between gut microbiota and the host's response to a drug. mdpi.com Tools like Multi-Omics Factor Analysis (MOFA) are being developed to facilitate the integration of these complex datasets. researchgate.net This comprehensive biological profiling will be instrumental in advancing the development of this compound derivatives towards clinical applications. isglobal.org

Advanced Synthetic Methodologies for Scalable Production and Diversification

The ability to efficiently synthesize a diverse range of indazole derivatives is crucial for drug discovery efforts. researchgate.net Researchers are continuously developing advanced synthetic methodologies to enable the scalable production and diversification of compounds based on the this compound scaffold. acs.org

Recent advancements in synthetic organic chemistry have provided a variety of methods for constructing the indazole core and introducing functional groups. These include:

Transition-metal-catalyzed cross-coupling reactions : Techniques like Suzuki and Buchwald-Hartwig couplings are widely used for the arylation and amination of the indazole ring. researchgate.net

C-H activation/annulation sequences : These methods allow for the direct functionalization of C-H bonds, offering a more atom-economical and efficient way to build complex indazole derivatives. rsc.orgnih.gov

Cascade reactions : These multi-step reactions, where subsequent transformations occur in a single pot, can rapidly generate molecular complexity from simple starting materials. nih.gov

Microwave-assisted synthesis : The use of microwaves can significantly accelerate reaction times and improve yields for the synthesis of disubstituted 2H-indazoles. benthamdirect.com

Metal-free synthesis : The development of metal-free protocols offers a more environmentally friendly and cost-effective approach to producing indazoles. researchgate.net

These advanced synthetic methods not only facilitate the large-scale production of promising drug candidates but also enable the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship studies. samipubco.com

Development of Chemical Probes and Imaging Agents Based on the this compound Scaffold

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing for the study of its function in a biological system. nih.gov The this compound scaffold can serve as a valuable starting point for the development of such probes. By attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to an indazole-based ligand, researchers can create imaging agents to visualize the distribution and activity of a target protein in cells or even in living organisms. researchgate.netnih.gov

The development of potent and selective indazole-based inhibitors can be leveraged to create activity-based probes (ABPs). These probes covalently bind to the active site of an enzyme, providing a direct readout of its activity. nih.gov Such tools are invaluable for target validation, drug discovery, and understanding the role of specific enzymes in disease. nih.gov For instance, the indazole-based JQEZ5 has been designed as an open-source chemical probe. nih.gov

Furthermore, the development of positron emission tomography (PET) imaging agents based on the indazole scaffold is a growing area of research. researchgate.net These radiotracers can be used for non-invasive imaging in preclinical and clinical settings, aiding in disease diagnosis, monitoring treatment response, and understanding the in vivo pharmacology of indazole-based drugs. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Chloro-1H-indazol-6-OL?

- Methodological Answer : The synthesis of this compound typically involves functionalization of the indazole core. A common approach includes cyclization of substituted phenylhydrazines with appropriate carbonyl precursors under acidic conditions. For example, a related indole derivative (3-(2-azidoethyl)-1H-indol-5-ol) was synthesized via CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent, yielding 30% product after extraction and crystallization . Similar protocols can be adapted for indazole systems, with careful optimization of reaction time, temperature, and catalyst loading. Purity is confirmed via TLC (e.g., Rf 0.49 in 70:30 EtOAc:hexanes) and spectroscopic validation (NMR, HRMS) .

Q. How is the structural integrity of this compound verified experimentally?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : Key peaks include aromatic protons (δ 8.6–6.6 ppm) and hydroxyl groups (broad singlet near δ 8.6 ppm). Carbon signals for the indazole core and substituents (e.g., Cl, OH) should align with calculated shifts .

- HRMS : Molecular ion [M+H]+ should match the theoretical mass (e.g., 168.58 g/mol for C7H5ClN2O) .

- XRD (if crystalline) : Software like SHELXL or WinGX can refine crystal structures, validating bond lengths and angles .

Q. What solvent systems and chromatographic conditions are optimal for purifying this compound?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or hot EtOAc.

- Column Chromatography : Use silica gel with gradients of EtOAc:hexanes (e.g., 70:30) or dichloromethane:methanol (95:5). Monitor via TLC .

- Recrystallization : Ethanol/water mixtures or hot EtOAc are effective for obtaining high-purity crystals .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., OH vs. NH proton exchange) or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., proton exchange) by acquiring spectra at 25°C vs. −40°C .

- Deuterium Exchange : Add D2O to confirm labile protons (OH/NH) via signal disappearance.

- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)) to assign ambiguous signals .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT/Molecular Orbital Analysis : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for reactivity prediction .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using OPLS-AA force fields in GROMACS to assess conformational stability.

- Docking Studies : If targeting biological receptors (e.g., kinases), use AutoDock Vina to predict binding modes based on indazole scaffold interactions .

Q. How can crystallographic software tools aid in resolving structural ambiguities in derivatives?

- Methodological Answer :

- SHELX Suite : SHELXL refines crystal structures against high-resolution data, handling twinning and disorder .

- WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality thermal ellipsoid diagrams .

- Validation Tools : Check for geometric outliers (e.g., bond angles >5° from ideal) using PLATON or Mercury .

Q. What strategies mitigate data reproducibility issues in biological assays involving this compound?

- Methodological Answer :

- Strict Solvent Controls : Use DMSO at <0.1% to avoid cytotoxicity artifacts.

- Dose-Response Redundancy : Perform assays in triplicate across multiple batches to account for synthetic variability .

- Negative Controls : Include structurally similar but inactive analogs (e.g., 5-Bromo-6-chloro-1H-indazole) to confirm target specificity .

Q. How can researchers address discrepancies in reported biological activity for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare IC50 values across studies, adjusting for assay conditions (e.g., cell line, incubation time) .

- Pathway Enrichment Analysis : Use tools like DAVID or STRING to identify confounding off-target pathways in contradictory datasets .

- Experimental Phasing : For structural biology studies, employ SHELXC/D/E pipelines to resolve phase ambiguities in protein-ligand complexes .

Data Contradiction Analysis

Q. What frameworks guide the reconciliation of conflicting data in mechanistic studies?

- Methodological Answer :

- Short-Term vs. Long-Term Effects : Optimize reaction times to avoid false positives from transient intermediates.

Q. How can empirical falsification improve the reliability of structure-activity relationship (SAR) models?

- Methodological Answer :

Implement constructive falsification by: - Synthesizing Decoy Analogs : Test SAR hypotheses with halogen-substituted derivatives (e.g., 5-Bromo-6-chloro-3-iodo-1H-indazole) to challenge activity assumptions .

- Bayesian Statistics : Quantify uncertainty in SAR models using Markov chain Monte Carlo (MCMC) methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.